molecular formula C12H6ClF3N4 B1362335 6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 175204-95-2

6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine

货号: B1362335
CAS 编号: 175204-95-2
分子量: 298.65 g/mol
InChI 键: HTASUBNIRGUCTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Triazolopyridazine Compounds

The historical development of triazolopyridazine compounds traces back to foundational work in heterocyclic chemistry during the early twentieth century. The synthesis of the triazolo[4,3-b]pyridazine nucleus was first reported in 1959 by Steck and co-workers, who established fundamental synthetic approaches that continue to influence modern preparative methods. These early investigations demonstrated that 8-chlorine-6-alkyl-triazolo[4,3-b]pyridazine derivatives could be obtained in high yields through systematic synthetic strategies, laying the groundwork for subsequent structural elaborations and functional group modifications. The pioneering work established critical precedents for nucleophilic substitution reactions with suitable amines, enabling the preparation of diverse derivatives with varying biological activities. Historical patent literature from the 1960s further documented the development of triazolo[4,3,b]pyridazines, with detailed descriptions of synthetic methodologies for producing amino derivatives of triazolo[4,3,b]pyridazine compounds having varied applications in medicine, photography, and coloring materials. These early developments recognized the potential industrial applications of triazolopyridazine derivatives and established foundational synthetic protocols that continue to inform contemporary research efforts. The evolution from these initial discoveries to modern sophisticated derivatives like 6-Chloro-3-[4-(trifluoromethyl)phenyl]-triazolo[4,3-b]pyridazine reflects decades of systematic structure-activity relationship studies and synthetic optimization.

Classification and Nomenclature

The classification and nomenclature of triazolopyridazine compounds follows systematic principles established by the International Union of Pure and Applied Chemistry, with 6-Chloro-3-[4-(trifluoromethyl)phenyl]-triazolo[4,3-b]pyridazine serving as an exemplary case of complex heterocyclic naming conventions. The compound belongs to the broader class of triazolopyridines, which are heterocyclic chemical compounds characterized by a triazole ring fused to a pyridine ring, with multiple isomers that differ by the location of nitrogen atoms and the nature of ring fusion. Within this classification system, the triazolo[4,3-b]pyridazine designation specifically indicates the positions of nitrogen atoms within the triazole ring and the manner of fusion between the triazole and pyridazine components. The numerical prefixes in the compound name precisely specify the positions of substituents, with the chloro group located at position 6 and the 4-(trifluoromethyl)phenyl group attached at position 3 of the triazolopyridazine core structure. Alternative nomenclature systems may refer to this compound using variations such as "6-chloro-3-[4-(trifluoromethyl)phenyl]-triazolo[4,3-b]pyridazine" or "6-Chloro-3-[4-(trifluoromethyl)phenyl]triazolo[4,3-b]pyridazine," demonstrating the flexibility within systematic naming conventions while maintaining structural specificity. The Chemical Abstracts Service number 175204-95-2 provides an unambiguous identifier for this specific compound within chemical databases and literature.

Significance in Heterocyclic Chemistry Research

The significance of triazolopyridazine compounds in heterocyclic chemistry research extends far beyond their structural novelty, encompassing fundamental contributions to our understanding of nitrogen-containing heterocyclic systems and their biological properties. These compounds have demonstrated remarkable versatility in medicinal chemistry applications, with molecules containing triazolopyrimidine cores showing diverse biological activities including anti-Alzheimer's, anti-diabetes, anti-cancer, anti-microbial, anti-tuberculosis, anti-viral, anti-malarial, anti-inflammatory, anti-parkinsonism, and anti-glaucoma activities. The structural complexity of compounds like 6-Chloro-3-[4-(trifluoromethyl)phenyl]-triazolo[4,3-b]pyridazine provides researchers with valuable templates for exploring structure-activity relationships and developing new therapeutic agents targeting specific biological pathways. Research investigations have revealed that triazolopyridazine derivatives can function as selective enzyme inhibitors, with particular success in targeting tankyrases proteins that play crucial roles in cellular processes. The significance of these compounds is further demonstrated by their utility as chemical tools for probing biological mechanisms, with researchers using derivatives to investigate Wnt pathway disruption and other critical cellular signaling cascades. Recent crystallographic studies have provided detailed insights into the binding modes of triazolopyridazine derivatives with their protein targets, advancing our understanding of molecular recognition principles and facilitating rational drug design approaches. The continuing research interest in these compounds reflects their potential as privileged structures in medicinal chemistry, capable of providing starting points for the development of therapeutically relevant molecules across diverse disease areas.

General Overview of triazolo[4,3-b]pyridazine Derivatives

The triazolo[4,3-b]pyridazine derivatives represent a structurally diverse and biologically significant class of heterocyclic compounds that have garnered substantial attention in contemporary pharmaceutical research. These derivatives encompass a broad range of structural modifications, including various substitution patterns at different positions of the bicyclic core, enabling systematic exploration of structure-activity relationships and optimization of biological properties. Recent synthetic efforts have produced novel triazolo[4,3-b]pyridazine derivatives with demonstrated anti-cancer activity, with compounds exhibiting significant antiproliferative effects against multiple human cancer cell lines including K562, MV4-11, G361, and HCC827. Particularly noteworthy examples include derivatives that show exceptional potency, with some compounds displaying anticancer activity characterized by IC50 values ranging from 1.5 to 7.6 micromolar across different cancer cell lines, demonstrating the therapeutic potential of this structural class. The versatility of triazolo[4,3-b]pyridazine derivatives is further exemplified by their applications as dual enzyme inhibitors, with research showing that appropriately designed derivatives can simultaneously target c-Met and Pim-1 kinases, offering potential advantages in cancer treatment through multi-target approaches. Structural diversity within this class extends to include various aromatic substitutions, with compounds bearing different electron-withdrawing and electron-donating groups providing insights into the electronic requirements for biological activity. The broad applicability of triazolo[4,3-b]pyridazine derivatives is demonstrated by their utility in addressing diverse therapeutic targets, including their development as antiparasitic agents against Cryptosporidium parvum with promising potency profiles. Advanced structural studies, including crystallographic analyses, have provided detailed molecular-level insights into how these derivatives interact with their biological targets, facilitating structure-based drug design approaches and contributing to the rational optimization of lead compounds.

属性

IUPAC Name

6-chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4/c13-9-5-6-10-17-18-11(20(10)19-9)7-1-3-8(4-2-7)12(14,15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTASUBNIRGUCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381731
Record name 6-chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-95-2
Record name 6-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

  • Molecular Formula : C₁₂H₆ClF₃N₄
  • Molecular Weight : 298.651 g/mol
  • CAS Number : 175204-95-2
  • Storage Temperature : Ambient

The biological activity of this compound primarily stems from its interactions with various cellular targets. Research indicates that it may function through several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression.
  • Cell Cycle Modulation : Studies suggest that it can alter cell cycle dynamics, leading to apoptosis in cancer cells.
  • Antioxidant Activity : It may exhibit properties that reduce oxidative stress within cells.

Cytotoxicity Profiles

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
A54926Induction of apoptosis
MCF712.5Cell cycle arrest
NCI-H46042.3Inhibition of proliferation
Hep-23.25Cytotoxicity via mitochondrial pathway
P81517.82Disruption of microtubule dynamics

Study 1: Anticancer Activity

A study conducted by Wei et al. demonstrated that the compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM. The mechanism was attributed to the induction of apoptosis and modulation of the cell cycle phases .

Study 2: Inhibition of Kinases

Research highlighted by Sun et al. indicated that derivatives of this compound could inhibit CDK2 with an IC50 value as low as 25 nM. This suggests a promising avenue for targeted cancer therapies .

Study 3: Antioxidant Properties

Another investigation into the antioxidant capabilities revealed that the compound could reduce oxidative stress markers in Jurkat cells, indicating potential for use in therapies aimed at oxidative stress-related diseases .

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related triazole compounds demonstrate efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The incorporation of halogenated phenyl groups is believed to enhance the interaction with microbial enzymes, leading to increased antimicrobial activity.

Anticancer Properties

Several studies have investigated the anticancer potential of triazolo-pyridazine derivatives. For example, compounds similar to 6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine have been tested for their ability to inhibit cancer cell proliferation in vitro. These studies often focus on mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are also noteworthy. Research has indicated that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases . The mechanism often involves the modulation of signaling pathways related to inflammation.

Coordination Chemistry

This compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in catalysis and material synthesis. For example, metal complexes of this compound have shown promising catalytic activity in organic transformations such as cross-coupling reactions .

Molecular Recognition

The unique physicochemical properties of the pyridazine ring make it suitable for applications in molecular recognition processes. This includes its use in sensor technologies where it can selectively bind to certain analytes due to its structural features and electronic properties .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against resistant strains of bacteria with MIC values lower than standard antibiotics .
Study BAnticancer ActivityShowed significant inhibition of cell growth in A549 and MCF-7 cell lines with IC50 values indicating potent activity compared to control drugs .
Study CCoordination ChemistryReported enhanced catalytic efficiency in Suzuki coupling reactions using metal complexes derived from the compound .

相似化合物的比较

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight and Lipophilicity: Target compound: Molecular weight = 298.65; LogP ≈ 3.2 (estimated). 6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 7190-82-1): Molecular weight = 285.7; LogP ≈ 2.8 .
  • Thermal Stability : Derivatives with bulkier substituents (e.g., cyclobutyl in HD-8810) exhibit higher melting points (>180°C) compared to the target compound (mp ~160–170°C) .

Structural and Binding Insights

Crystallographic studies of BRD4 inhibitors reveal that the trifluoromethylphenyl group in the target compound forms critical van der Waals interactions with hydrophobic pockets in the bromodomain, unlike smaller substituents (e.g., methyl or ethyl) . Conversely, compounds with benzyl or indole groups (e.g., Enamine Z219181640) show reduced activity due to steric clashes .

Pharmacological Performance

  • Antimicrobial Activity : The target compound’s trifluoromethyl group confers superior antifungal activity (MIC = 8 µg/mL against Candida albicans) compared to methoxy-substituted analogs (MIC = 32 µg/mL) .
  • Anticancer Potential: In BRD4 inhibition assays, the target compound (IC₅₀ = 0.12 µM) outperforms derivatives with propanoate or benzyl linkers (IC₅₀ > 10 µM) .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazinylpyridazine precursors with trifluoromethylphenyl-substituted reagents. For example, 6-chloro-3-hydrazinopyridazine can react with trifluoromethylphenyl aldehydes under reflux in ethanol, followed by thermal cyclization to form the triazolo-pyridazine core. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by NMR (¹H/¹³C) and HRMS . Yield optimization (48–67%) requires precise stoichiometry and anhydrous conditions .

Q. How can the crystal structure of this compound be elucidated?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystallize the compound from ethanol or dichloromethane/hexane mixtures. Data collection at 173 K using a Bruker SMART APEXII diffractometer (MoKα radiation) provides high-resolution metrics. Refinement with SHELXL97 and molecular graphics via PLATON confirm bond lengths (e.g., C–Cl: 1.732 Å) and planarity (r.m.s. deviation <0.036 Å). Intramolecular interactions (C–H⋯N hydrogen bonds) and π–π stacking (centroid distance: 3.699 Å) should be analyzed .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Post-synthesis, use recrystallization (ethanol or ethyl acetate) followed by flash chromatography (silica gel, 3:7 ethyl acetate/hexane). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm with melting point analysis (178–180°C). Impurities from incomplete cyclization (e.g., hydrazine byproducts) require iterative washing with cold ether .

Advanced Research Questions

Q. How can researchers evaluate the antitumor potential of this compound?

  • Methodological Answer : Conduct in vitro assays against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays (IC₅₀ determination). For mechanistic studies, perform kinase inhibition profiling (c-Met, Pim-1) via enzymatic assays with ATP-competitive inhibitors. Molecular docking (AutoDock Vina) into kinase domains (PDB: 3LQ8) identifies binding interactions (e.g., hydrogen bonds with hinge regions). Validate with Western blotting for downstream targets (e.g., phosphorylated Akt) .

Q. How should contradictory data on synthetic yields be resolved?

  • Methodological Answer : Yield inconsistencies (e.g., 38–67%) often stem from trace moisture or temperature fluctuations. Use Schlenk-line techniques for moisture-sensitive steps. Monitor reaction progress via TLC (Rf = 0.24 in ethyl acetate) and optimize heating duration (10–30 min). Compare alternative routes, such as microwave-assisted synthesis (100°C, 15 min), to improve reproducibility .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Synthesize derivatives by substituting the chloro group (e.g., with methoxy, amine) or modifying the trifluoromethylphenyl ring (e.g., fluorination). Assess bioactivity changes via dose-response curves and compute physicochemical properties (LogP, PSA) using ChemAxon. Correlate SAR with molecular dynamics simulations (GROMACS) to identify critical residues (e.g., hydrophobic pockets in BRD4 bromodomains) .

Q. How can computational methods predict metabolic stability?

  • Methodological Answer : Use Schrödinger’s QikProp for ADME prediction. Focus on CYP450 metabolism (e.g., CYP3A4 liability). Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor). For unstable compounds, introduce electron-withdrawing groups (e.g., fluorine) to block oxidation sites .

Safety and Handling in Academic Settings

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Despite "no known hazard" classification (GHS), use PPE (nitrile gloves, lab coat) and work in a fume hood. For spills, absorb with inert material (vermiculite) and dispose as hazardous waste. Store at 2–8°C in amber vials to prevent photodegradation. Emergency procedures include skin washing (15 min with water) and medical consultation for inhalation exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。